2-(Pyridin-3-yl)ethane-1-thiol
Overview
Description
2-(Pyridin-3-yl)ethane-1-thiol is a chemical compound that belongs to the family of thioethers. It has a molecular weight of 139.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yl)ethane-1-thiol consists of a pyridine ring attached to an ethane-1-thiol group . The exact structure and its properties can be further analyzed using techniques like X-ray diffraction and DFT/TDDFT calculations .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Pyridin-3-yl)ethane-1-thiol can be used in the synthesis of heterocyclic compounds. For example, it has been used in the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, which is a starting compound for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Anti-Inflammatory and Antioxidant Activities
The synthesized compounds from 2-(Pyridin-3-yl)ethane-1-thiol have shown potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Chemical Research
2-(Pyridin-3-yl)ethane-1-thiol is a chemical compound that belongs to the family of thioethers. It is available for purchase for scientific research.
Photoelectrocatalytic Oxidation
3-Pyridineethanethiol has been used in the photoelectrocatalytic (PEC) oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3. This process was carried out using nanotube structured TiO2 on a Ti plate as a photoanode .
Synthesis of Bipyridine Derivatives
Bipyridines and their derivatives, which can be synthesized from 3-Pyridineethanethiol, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which can be synthesized from 3-Pyridineethanethiol, have diverse biomedical applications .
properties
IUPAC Name |
2-pyridin-3-ylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJXTMFJYSLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553459 | |
Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)ethane-1-thiol | |
CAS RN |
556825-56-0 | |
Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.